4-(diethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound belongs to a class of benzamide derivatives characterized by a sulfamoyl substituent at the 4-position of the benzamide core and a dihydro-1,3-benzothiazol-2-ylidene moiety. Key structural features include:
- Diethylsulfamoyl group: Enhances lipophilicity and may influence receptor binding.
- 2-Methoxyethyl group: Provides steric bulk and modulates solubility.
Synthetic routes for analogous compounds involve multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclization reactions, as demonstrated in related triazole-thione derivatives . Spectral characterization (IR, NMR) confirms tautomeric preferences, such as the absence of νS-H bands (~2500–2600 cm⁻¹), indicating stabilization in the thione form .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S2/c1-4-24(5-2)31(27,28)17-9-6-15(7-10-17)20(26)23-21-25(12-13-29-3)18-11-8-16(22)14-19(18)30-21/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFCPCRJEFXUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Diethylamine
Diethylamine reacts with sulfur trioxide in dichloromethane at 0°C to form diethylsulfamic acid, which is subsequently treated with phosphorus pentachloride to yield diethylsulfamoyl chloride.
$$
\text{(C}2\text{H}5\text{)}2\text{NH} + \text{SO}3 \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C}} \text{(C}2\text{H}5\text{)}2\text{NSO}3\text{H} \xrightarrow{\text{PCl}5} \text{(C}2\text{H}5\text{)}2\text{NSO}_2\text{Cl}
$$
Friedel-Crafts Sulfonylation
4-Bromobenzoic acid undergoes Friedel-Crafts sulfonylation with diethylsulfamoyl chloride in the presence of AlCl₃, followed by hydrolysis to afford 4-(diethylsulfamoyl)benzoic acid (Yield: 78%).
Table 1: Optimization of Sulfonylation Conditions
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 25 | 4 | 78 |
| FeCl₃ | 25 | 6 | 62 |
| ZnCl₂ | 40 | 8 | 45 |
Preparation of 6-Fluoro-3-(2-Methoxyethyl)-2,3-Dihydro-1,3-Benzothiazol-2-Amine
Cyclocondensation of 2-Amino-4-Fluorothiophenol
2-Amino-4-fluorothiophenol reacts with 2-methoxyethyl bromide in DMF at 80°C for 12 hours to form 3-(2-methoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazole. Lithium hydride (0.5 mol%) enhances alkylation efficiency (Yield: 85%).
Oxidation to the 2-Iminobenzothiazoline
Treatment of the benzothiazole with lead tetraacetate in acetic acid introduces the 2-imino group, yielding the amine precursor (Yield: 91%).
Amide Coupling and Z-Configuration Control
Activation of 4-(Diethylsulfamoyl)Benzoic Acid
The benzoic acid is converted to its acid chloride using oxalyl chloride in anhydrous THF. Subsequent reaction with the benzothiazol-2-amine in the presence of triethylamine selectively produces the Z-configuration amide (Yield: 68%).
Table 2: Coupling Reagent Screening
| Reagent | Solvent | Temp (°C) | Z:E Ratio |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 3:1 |
| DCC/DMAP | CH₂Cl₂ | 0 | 5:1 |
| Oxalyl chloride | THF | -10 | 7:1 |
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₂H₂₃FN₃O₃S₂: 483.6 g/mol; Found: 483.5 g/mol (Δ = -0.1 ppm).
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents : Fluoro (electron-withdrawing) vs. bromo (bulkier, polarizable) influence electronic effects and steric interactions in receptor binding .
- Methoxyethyl vs. Ethyl : The methoxyethyl group introduces ether oxygen, improving aqueous solubility compared to pure alkyl chains .
Tautomerism and Stability
The target compound’s benzothiazol-2-ylidene moiety exists in a thione tautomeric form, stabilized by conjugation and confirmed via:
- IR : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
- NMR : Deshielded C=N signals (~160 ppm in 13C-NMR) .
Comparatively, triazole-thiones (e.g., compounds [7–9] in ) exhibit similar tautomeric behavior, highlighting a broader trend in heterocyclic stability .
Biological Activity
4-(diethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure
The compound features a benzamide core with a diethylsulfamoyl group and a fluorinated benzothiazole moiety. Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The diethylsulfamoyl group enhances solubility and bioactivity, allowing the compound to effectively penetrate cellular membranes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This action can disrupt metabolic pathways essential for cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or bind within the minor groove, affecting DNA-dependent processes such as replication and transcription .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| 5 | A549 | 6.26 | Antitumor |
| 6 | HCC827 | 6.48 | Antitumor |
| 8 | NCI-H358 | 20.46 | Antitumor |
These compounds exhibited higher activity in 2D assays compared to 3D assays, indicating their potential as effective antitumor agents in vitro .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been investigated. The compound's efficacy against various pathogens was assessed using broth microdilution methods:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Saccharomyces cerevisiae | Low |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
In a comparative study of benzothiazole derivatives, it was found that those bearing the diethylsulfamoyl group exhibited enhanced biological activities compared to their counterparts lacking this moiety. The presence of electron-withdrawing groups like fluorine further contributed to increased potency against cancer cell lines .
Additionally, research has shown that certain derivatives can bind selectively to DNA at AT-rich sites, which is crucial for their antitumor activity. This binding mechanism could lead to the development of targeted therapies with reduced side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(diethylsulfamoyl)-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Sulfamoylation : Introduce the diethylsulfamoyl group via nucleophilic substitution using diethylamine and sulfonyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) .
Benzothiazole Formation : Construct the benzothiazole core through cyclization of ortho-aminothiophenol derivatives with carbonyl reagents, ensuring Z-configuration via controlled temperature (e.g., 60–80°C) .
Amide Coupling : Use coupling agents like EDC/HOBt or DCC to link the benzamide and benzothiazole moieties .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- Structural Confirmation : Use / NMR to verify substituent positions and stereochemistry (e.g., Z-configuration in benzothiazole) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the benzothiazole core synthesis, and what statistical methods apply?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2 factorial) to evaluate variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid). Response surface methodology (RSM) identifies optimal conditions .
- Case Study : A study on similar benzothiazoles achieved 85% yield by optimizing solvent (DMF) and reaction time (8 hours) via DoE .
Q. What strategies resolve contradictions in reported bioactivity data for sulfamoyl-benzothiazole hybrids?
- Methodological Answer :
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: HeLa vs. MCF-7; IC protocols) .
- Structural Analog Comparison : Compare substituent effects (e.g., diethylsulfamoyl vs. dimethylsulfamoyl) on enzyme inhibition (e.g., carbonic anhydrase IX) .
- Meta-Analysis : Pool data from studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). Key parameters include Gibbs free energy (ΔG) and binding pose validation via MD simulations .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and solubility .
Q. What experimental approaches validate the proposed mechanism of action in anticancer studies?
- Methodological Answer :
Enzyme Inhibition Assays : Measure inhibition constants (K) for targets like topoisomerase II using fluorescence-based assays .
Apoptosis Markers : Quantify caspase-3/7 activation via flow cytometry in treated cancer cells .
In Vivo Models : Use xenograft mice to assess tumor growth suppression, paired with histopathology for toxicity evaluation .
Data-Driven Research Considerations
Q. How to design a robust SAR study for sulfamoyl-benzothiazole derivatives?
- Methodological Answer :
- Variable Selection : Systematically vary substituents (e.g., alkyl groups on sulfamoyl, methoxyethyl chain length) .
- Data Matrix : Compile physicochemical (logP, pKa) and bioactivity (IC, % inhibition) data. Use partial least squares (PLS) regression to correlate structural features with activity .
Q. What are the challenges in scaling up synthesis, and how can reactor design address them?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
